Product packaging for 2,3-Dichloro-5-methoxybenzaldehyde(Cat. No.:)

2,3-Dichloro-5-methoxybenzaldehyde

Cat. No.: B13185639
M. Wt: 205.03 g/mol
InChI Key: VPEPLDZBWMEXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dichloro-5-methoxybenzaldehyde (, Molecular Formula: C8H6Cl2O3, Molecular Weight: [Information missing]) is a substituted benzaldehyde compound of high interest in advanced organic and medicinal chemistry research . This chemical building block features a benzaldehyde core functionalized with methoxy and chloro substituents, which influence its electronic properties and reactivity. While specific biological data for this exact compound is limited, structurally similar substituted benzaldehyde derivatives are investigated for their potential in increasing tissue oxygenation and as key intermediates in pharmaceutical synthesis, such as in the preparation of kinase inhibitors like bosutinib . The presence of the aldehyde group makes it a versatile precursor for synthesizing a wide range of more complex molecules, including Schiff bases, alcohols, and carboxylic acids, through standard organic transformations. Researchers value this compound for its potential in developing novel chemical entities and exploring structure-activity relationships. The product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations. Please consult the safety data sheet for detailed hazard information. For specific purity and storage information, refer to the certificate of analysis for your lot.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O2 B13185639 2,3-Dichloro-5-methoxybenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

2,3-dichloro-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6Cl2O2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3

InChI Key

VPEPLDZBWMEXIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)Cl)C=O

Origin of Product

United States

Chemical Reactivity, Transformations, and Mechanistic Investigations

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site of reactivity in 2,3-dichloro-5-methoxybenzaldehyde. Its carbonyl carbon is electrophilic, making it susceptible to attack by various nucleophiles. The presence of two electron-withdrawing chlorine atoms on the aromatic ring enhances this electrophilicity, making the aldehyde more reactive than unsubstituted benzaldehyde (B42025) or those bearing electron-donating groups.

Condensation Reactions and Imine Formation

Condensation Reactions: The aldehyde functionality readily participates in condensation reactions, which are crucial for forming new carbon-carbon bonds. A prominent example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst. researchgate.net This reaction involves a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. researchgate.net While specific studies detailing the Knoevenagel condensation with this compound are not prevalent, the reaction is a general and robust method for aldehydes. The process is typically catalyzed by weak bases and may be driven to completion by removing the water formed during the reaction. researchgate.net

Another important reaction is the Aldol condensation, where the aldehyde can react with an enolate ion. In a crossed-aldol reaction, this compound would serve as the electrophilic partner, reacting with an enolizable ketone or aldehyde to form a β-hydroxy carbonyl compound, which can then dehydrate to an enone. magritek.com

Imine Formation: The reaction of the aldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then eliminates a molecule of water. nih.gov The formation of the C=N double bond is a reversible process, but the equilibrium can be shifted towards the imine product by removing water from the reaction mixture.

Nucleophilic Addition Reactions and Subsequent Functionalizations

The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic addition. A wide array of nucleophiles can add to the aldehyde, leading to a tetrahedral intermediate which, upon protonation, yields an alcohol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react with the aldehyde to form secondary alcohols. The reaction must be carried out under anhydrous conditions as these reagents are also strong bases.

Wittig Reaction: The Wittig reaction provides a method to convert the aldehyde into an alkene. This involves the reaction with a phosphorus ylide (a Wittig reagent), forming a C=C double bond at the position of the original carbonyl group. This reaction is highly valuable for its regioselectivity in placing the double bond.

Subsequent functionalization of the alcohol products from nucleophilic addition can lead to a variety of other compounds. For example, the secondary alcohol can be oxidized to a ketone or used in substitution reactions.

Transformations of the Dichlorinated and Methoxylated Aromatic Ring

The reactivity of the aromatic ring is influenced by the directing and activating/deactivating effects of the chloro, methoxy (B1213986), and aldehyde substituents. The two chlorine atoms and the aldehyde group are electron-withdrawing, deactivating the ring towards electrophilic attack. Conversely, the methoxy group is strongly electron-donating and activating.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The combined effect of the substituents makes electrophilic aromatic substitution on this compound complex. The powerful ortho-, para-directing methoxy group at C5 would direct incoming electrophiles to the C4 and C6 positions. However, the ring is strongly deactivated by the two chlorine atoms and the aldehyde group, making EAS reactions generally difficult to achieve without harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, due to the presence of the aldehyde and two chlorine atoms, makes it a candidate for nucleophilic aromatic substitution. nih.gov In this type of reaction, a strong nucleophile can displace one of the chloride ions. The reaction proceeds through a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). The negative charge of this intermediate is further stabilized by the electron-withdrawing aldehyde group, particularly if the attack occurs at a position ortho or para to it.

Oxidative and Reductive Chemistry of the Aromatic System

The functional groups on the aromatic ring can undergo various redox reactions.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The aromatic ring itself is generally resistant to oxidation due to its inherent stability, but under forcing conditions, side-chain oxidation or degradation of the ring can occur. Studies on the redox reactions of similar compounds, like 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), show that the aldehyde group is a preferred site for electron addition (reduction), while oxidizing radicals can lead to the formation of phenoxyl radicals. researchgate.net

Reduction: The aldehyde group can be selectively reduced to a primary alcohol (2,3-dichloro-5-methoxybenzyl alcohol). Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. Furthermore, under specific conditions such as the Birch reduction, the aromatic ring itself can be reduced, although the presence of multiple substituents complicates the regioselectivity of this reaction. The reductive removal of an amino group (derived from a nitro group) using hypophosphorus acid is a known transformation on aromatic rings, which could be applied in a synthetic sequence involving this scaffold.

Cross-Coupling Reactions and Ring Annulations

The chlorine atoms on the aromatic ring serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org

Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling (with boronic acids), Heck-Mizoroki reaction (with alkenes), and Buchwald-Hartwig amination (with amines) could potentially be used to replace the chlorine atoms with various other functional groups. organic-chemistry.orgnih.gov These reactions have revolutionized synthetic chemistry due to their functional group tolerance and broad applicability. nih.gov The differential reactivity of the two chlorine atoms (at C2 and C3) could potentially allow for selective or sequential couplings.

Ring Annulations: The aldehyde group, in concert with a neighboring substituent, can be used to construct new fused ring systems. For example, the Friedländer annulation is a classic method for synthesizing quinolines. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov If one of the chlorine atoms on this compound were replaced by an amino group, the resulting compound could undergo an intramolecular Friedländer-type cyclization to form a substituted quinoline. Such strategies are pivotal in the synthesis of quinazolines and other heterocyclic systems of medicinal interest. nih.govnih.gov

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and for the rational design of synthetic transformations. Mechanistic investigations often involve a combination of experimental and computational approaches to probe the intricate details of reaction pathways, including the identification of transient intermediates and the characterization of transition states.

Radical Pathways in Oxidative Transformations

While specific studies on the radical-mediated oxidative transformations of this compound are not extensively documented, the general reactivity of substituted benzaldehydes provides a framework for understanding potential radical pathways. The aldehyde proton is susceptible to abstraction by radical initiators, leading to the formation of a benzoyl radical. The stability and subsequent reactivity of this radical are influenced by the electronic effects of the substituents on the aromatic ring.

The presence of two electron-withdrawing chlorine atoms at the 2- and 3-positions would be expected to destabilize a radical intermediate at the carbonyl carbon through inductive effects. Conversely, the methoxy group at the 5-position, being an electron-donating group through resonance, could offer some stabilization. The interplay of these opposing electronic effects will dictate the propensity of this compound to participate in radical reactions.

In the context of autoxidation, benzaldehydes can react with molecular oxygen in a radical chain reaction to form the corresponding benzoic acid. This process is initiated by the formation of a benzoyl radical, which then reacts with oxygen to form a benzoylperoxy radical. This peroxy radical can then abstract a hydrogen atom from another benzaldehyde molecule, propagating the chain. The chloro and methoxy substituents on this compound would modulate the rate of this process by influencing the stability of the intermediate radicals.

It has been noted that antioxidant activity in certain compounds is linked to their ability to donate a hydrogen atom to neutralize free radicals. The electronic nature of substituents on aromatic rings influences this ability, with electron-donating groups generally increasing the antioxidant activity. acs.org

Ligand-Accelerated and Organocatalytic Mechanisms in Related Systems

Ligand-accelerated catalysis and organocatalysis represent powerful strategies for effecting a wide range of chemical transformations with high efficiency and selectivity. While specific applications of these methodologies to this compound are not widely reported, the reactivity of related substituted benzaldehydes in such systems offers valuable insights.

Ligand-Accelerated Catalysis:

In transition metal-catalyzed reactions, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. For reactions involving substituted benzaldehydes, such as cross-coupling or C-H activation reactions, the choice of ligand can be critical. For instance, in palladium-catalyzed reactions of multiply chlorinated arenes, the systematic variation of ligands and bases has been shown to enable site-selective cross-coupling through electrostatic interactions between the substrate and the ligand. acs.org The electronic properties of the chloro and methoxy substituents in this compound would influence its coordination to a metal center and the subsequent catalytic steps. For example, the development of a palladium-catalyzed method for the ortho-chlorination of substituted benzaldehydes utilized a transient directing group in combination with a specific pyridone ligand to achieve high yields. rsc.org

Organocatalysis:

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a versatile tool in organic synthesis. For reactions involving aldehydes, common organocatalytic activation modes include the formation of enamines and iminium ions. The electronic nature of the substituents on a benzaldehyde derivative can significantly impact its reactivity in organocatalytic transformations.

In the context of 4-methoxybenzaldehyde, L-amino acid-based organocatalysts have been screened for enantioselective allylation reactions. researchgate.net Furthermore, organocatalytic asymmetric Michael reactions of aldehydes with alkylidene malonates have been developed, demonstrating the potential for stereoselective bond formation. beilstein-journals.org The electron-withdrawing nature of the two chlorine atoms in this compound would likely enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity in nucleophilic addition reactions catalyzed by organocatalysts.

Catalyst TypeReactionSubstrate ExampleRole of Substituents
Ligand-Accelerated Palladium-catalyzed ortho-chlorinationSubstituted BenzaldehydesDirecting group strategy for regioselectivity. rsc.org
Ligand-Accelerated Palladium-catalyzed cross-couplingMultiply Chlorinated ArenesLigand and base variation enables site-selectivity. acs.org
Organocatalytic Enantioselective Allylation4-MethoxybenzaldehydeScreening of amino acid-based catalysts for stereocontrol. researchgate.net
Organocatalytic Asymmetric Michael AdditionAldehydesCatalyst control over syn/anti diastereoselectivity. beilstein-journals.org

Computational Analyses of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of organic reactions. These methods allow for the in-silico investigation of reaction pathways, the characterization of transition state structures, and the calculation of activation energies, providing detailed insights that can be difficult to obtain experimentally.

For substituted benzaldehydes, DFT studies have been employed to understand the effect of substituents on their reactivity. For example, the reaction mechanism between benzaldehyde and its derivatives with 4-amine-4H-1,2,4-triazole has been investigated at the DFT (B3LYP)/6-31+G(d) level of theory. nih.govresearchgate.net This study identified three transition states corresponding to hydrogen transfer and nucleophilic attack, internal rearrangement, and water elimination. The influence of thirteen different substituents, including chloro and methoxy groups, on the energetic properties of the reaction was analyzed. nih.govresearchgate.net Such studies allow for a systematic evaluation of how the electronic properties of substituents affect the stability of intermediates and transition states.

The effect of substituents on the NMR spin-spin coupling constants of benzaldehydes has also been studied using DFT, providing insights into the electronic structure and the influence of through-space electrostatic effects. researchgate.net For this compound, computational analysis could be used to:

Model Reaction Pathways: Trace the potential energy surface for various transformations, such as oxidation, nucleophilic addition, or cycloaddition reactions.

Characterize Transition States: Determine the geometry and energy of transition states to understand the factors controlling the reaction rate and selectivity. This can be achieved using methods like the synchronous transit-guided quasi-Newton (QST2) approach for locating transition states between reactants and products. ucsb.edu

Analyze Substituent Effects: Quantify the electronic and steric influence of the two chlorine atoms and the methoxy group on the reactivity of the aldehyde functionality. This can involve analyzing parameters like bond lengths, atomic charges, and frontier molecular orbital energies.

Computational methods like the United Reaction Valley Approach (URVA) can provide a detailed dissection of a reaction mechanism into distinct phases, revealing the sequence of chemical processes and the electronic factors that govern them. smu.edu Such detailed computational analyses would be invaluable for predicting the reactivity of this compound and for designing new synthetic applications.

Computational MethodApplication to Substituted BenzaldehydesInsights Gained
DFT (B3LYP) Study of reaction with 4-amine-4H-1,2,4-triazoleIdentification of transition states and analysis of substituent electronic effects on reaction energetics. nih.govresearchgate.net
DFT Analysis of NMR spin-spin coupling constantsUnderstanding of through-space electrostatic effects of substituents on electronic structure. researchgate.net
QST2 Locating transition state structuresProvides initial guesses for transition state geometries for further optimization and analysis. ucsb.edu
URVA Detailed analysis of reaction mechanismsDissection of reaction pathways into phases to understand the sequence of bond-breaking and -forming events. smu.edu

Advanced Spectroscopic and Spectrochemical Characterization Studies of 2,3 Dichloro 5 Methoxybenzaldehyde

The structural and electronic properties of 2,3-Dichloro-5-methoxybenzaldehyde are elucidated through a variety of advanced spectroscopic techniques. These methods provide a detailed fingerprint of the molecule, revealing information about its vibrational modes, electronic transitions, and the arrangement of its atomic nuclei.

Computational Chemistry and Theoretical Modeling of 2,3 Dichloro 5 Methoxybenzaldehyde

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations are instrumental in predicting and understanding the behavior of molecules at the atomic level. For 2,3-Dichloro-5-methoxybenzaldehyde, these methods offer a window into its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in computationally characterizing a molecule is to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. arxiv.org For molecules with rotatable bonds, such as the methoxy (B1213986) and aldehyde groups in this compound, this involves a conformational analysis to identify the lowest energy conformers. arxiv.org

The rotation around the C-O bond of the methoxy group and the C-C bond of the aldehyde group leads to different spatial orientations. Theoretical calculations, often performed using methods like M06-2X with a substantial basis set such as 6-311++G(2d,2p), can identify the most stable conformers. ufms.br For similar substituted benzaldehydes, studies have shown that planar structures are often favored due to stabilizing π-orbital interactions. ufms.br The planarity of the molecule can facilitate the overlap of π orbitals, thereby increasing electronic conjugation within the structure. ufms.br

Table 1: Predicted Geometrical Parameters for this compound (Example Data)

ParameterBond Length (Å)Bond Angle (°)
C-Cl (ortho)1.745C-C-Cl
C-Cl (meta)1.740C-C-C (ring)
C-O (methoxy)1.360C-O-C
C=O (aldehyde)1.210C-C-H (aldehyde)

Note: This data is illustrative and would be derived from specific DFT calculations.

Electronic Structure Characterization (HOMO-LUMO Energies, Molecular Orbitals, Energy Gaps)

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A smaller HOMO-LUMO gap generally signifies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This increased reactivity can also be associated with higher polarizability and potential biological activity. nih.gov

Table 2: Calculated Electronic Properties of this compound (Example Data)

PropertyEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Energy Gap (ΔE)4.5

Note: These values are examples and would be determined through specific DFT calculations.

The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively. For substituted benzaldehydes, the HOMO is often localized on the aromatic ring and the methoxy group, while the LUMO is typically centered on the aldehyde group and the benzene (B151609) ring.

Molecular Electrostatic Potential (MESP) Surface Analysis and Reactive Site Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MESP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red and yellow) and positive electrostatic potential (electron-poor, shown in blue). nih.gov

The negative regions are susceptible to electrophilic attack, indicating sites where the molecule is likely to interact with electron-seeking species. researchgate.net Conversely, the positive regions are prone to nucleophilic attack, highlighting areas that will attract electron-rich reagents. nih.govresearchgate.net For this compound, the oxygen atom of the carbonyl group and the oxygen of the methoxy group are expected to be regions of high electron density (negative potential). The hydrogen atom of the aldehyde group and the regions near the chlorine atoms would likely exhibit positive electrostatic potential.

Reactivity and Stability Assessments

Beyond the electronic structure, computational methods can provide deeper insights into the factors governing the reactivity and stability of this compound.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de These interactions, known as hyperconjugative interactions, contribute significantly to the stability of the molecule.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hardness, Electrophilicity Index)

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Potential (μ) represents the escaping tendency of electrons from a system.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile. nih.gov

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for specific types of reactions. xisdxjxsu.asia The Fukui function helps to identify the regions of a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. xisdxjxsu.asia By analyzing the dual descriptor (Δf(r)), one can distinguish between sites prone to electrophilic attack (Δf(r) > 0) and those susceptible to nucleophilic attack (Δf(r) < 0). xisdxjxsu.asia For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the oxygen atoms would be sites for electrophilic attack.

Table 3: Calculated Global Reactivity Descriptors for this compound (Example Data)

DescriptorValue
Chemical Hardness (η)2.25 eV
Chemical Potential (μ)-4.25 eV
Electrophilicity Index (ω)4.01 eV

Note: These values are illustrative and would be derived from specific DFT calculations.

Intermolecular Interactions and Supramolecular Chemistry Studies

The arrangement of molecules in the solid state and in solution is governed by a variety of intermolecular interactions. For this compound, these interactions are key to understanding its crystal packing, polymorphism, and potential for forming larger supramolecular assemblies.

Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. While specific studies on CT complexes involving this compound as either the donor or acceptor are not extensively documented, its electronic properties suggest it could participate in such interactions. The aromatic ring, substituted with both electron-withdrawing (chlorine) and electron-donating (methoxy) groups, presents a modulated electronic surface.

In a hypothetical scenario where this compound acts as an electron donor, it could form CT complexes with strong electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). bas.bgnih.govmdpi.comscienceopen.com The formation of such a complex would be characterized by the appearance of a new absorption band in the UV-visible spectrum, which is not present in the individual spectra of the donor or acceptor. bas.bg The stability of these complexes can be evaluated by determining parameters such as the formation constant (KCT) and the molar extinction coefficient (εCT) using spectroscopic titration data and applying the Benesi-Hildebrand equation. bas.bg

Table 1: Hypothetical Spectroscopic Data for a Charge Transfer Complex

ParameterHypothetical ValueSignificance
λCT (nm)450 - 550Wavelength of the new charge-transfer absorption band.
KCT (L mol-1)50 - 200Formation constant, indicating the stability of the complex.
εCT (L mol-1 cm-1)1000 - 5000Molar extinction coefficient at λCT.
ΔG° (kJ mol-1)-10 to -20Standard free energy change, indicating the spontaneity of complex formation.

The stoichiometry of such complexes is often found to be 1:1. bas.bg Computational methods, such as Density Functional Theory (DFT), can be employed to model the geometry of the CT complex, calculate the interaction energies, and analyze the electronic transitions responsible for the CT band. mdpi.com

Hydrogen Bonding: The molecular structure of this compound contains potential hydrogen bond acceptors in the oxygen atoms of the carbonyl and methoxy groups. While lacking a strong classical hydrogen bond donor, weak C-H···O hydrogen bonds can play a significant role in the formation of molecular aggregates. nih.gov For instance, the aldehyde C-H group or aromatic C-H groups can act as donors to the oxygen atoms of neighboring molecules, leading to the formation of dimers or extended chain structures in the solid state. researchgate.net The presence and strength of these interactions can be investigated using X-ray crystallography and further analyzed through computational methods. Theoretical calculations can provide information on the geometries, interaction energies, and vibrational frequency shifts associated with these hydrogen bonds. researchgate.net

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org In this compound, the chlorine atoms can participate in halogen bonding. The electronic environment of the chlorine atoms, influenced by the other substituents on the benzene ring, will modulate the strength of these interactions. The chlorine atoms can interact with the oxygen atoms of the carbonyl or methoxy groups of adjacent molecules (Cl···O interactions). arkat-usa.org These interactions are directional and can significantly influence the crystal packing of the compound. nih.gov Computational studies can be used to map the electrostatic potential surface of the molecule, identifying the electrophilic region (σ-hole) on the chlorine atoms that is crucial for halogen bonding. nih.gov

Table 2: Potential Intermolecular Interactions in this compound Aggregates

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondC-H (aldehyde/aromatic)O (carbonyl/methoxy)2.2 - 3.2
Halogen BondClO (carbonyl/methoxy)2.8 - 3.5
Halogen BondClCl3.2 - 3.8
π-π StackingAromatic RingAromatic Ring3.3 - 3.8

Solvent Effects on Molecular and Spectroscopic Properties

The properties of this compound in solution can be significantly influenced by the surrounding solvent molecules. Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a key indicator of solvent effects on spectroscopic properties.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic structure and UV-visible absorption spectra of the molecule. For instance, in the context of charge-transfer complexes, the polarity of the solvent can affect the stability and the energy of the CT band. bas.bgresearchgate.net Generally, for neutral ground-state CT complexes, an increase in solvent polarity can lead to a destabilization of the complex and a blue shift (hypsochromic shift) of the CT band. However, the specific response depends on the nature of the donor and acceptor. bas.bg

Table 3: Predicted Solvent Effects on the UV-Visible Absorption of this compound

SolventDielectric Constant (ε)Predicted λmax (nm) (π→π)Predicted λmax (nm) (n→π)
n-Hexane1.88290340
Dichloromethane8.93295335
Ethanol24.55300330
Acetonitrile37.5302328

The table above illustrates a hypothetical trend where the π→π* transition undergoes a red shift (bathochromic shift) with increasing solvent polarity, while the n→π* transition of the carbonyl group shows a blue shift (hypsochromic shift). These shifts are due to the differential stabilization of the ground and excited states by the solvent. DFT and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting these solvatochromic shifts and providing a deeper understanding of the underlying electronic transitions. mdpi.com

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Precursor in Complex Molecule Synthesis

The reactivity of the aldehyde group, coupled with the directing and stabilizing effects of the chloro and methoxy (B1213986) substituents, allows for the precise and controlled construction of intricate organic molecules.

Building Block for Heterocyclic Scaffolds (e.g., Benzoxazoles, Chromane (B1220400) Derivatives, Pyrimidines)

2,3-Dichloro-5-methoxybenzaldehyde serves as a key starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules and functional materials.

Benzoxazoles: These heterocycles are synthesized through the condensation of 2-aminophenols with aldehydes. rsc.org The reaction of this compound with a 2-aminophenol, often facilitated by a catalyst, leads to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the corresponding 2-substituted benzoxazole. rsc.org The resulting 2-(2,3-dichloro-5-methoxyphenyl)benzoxazole derivatives are of interest for their potential biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov The synthesis can be carried out under various conditions, including the use of catalysts like nickel(II) complexes, potassium ferrocyanide, or copper(I) oxide, often with the goal of achieving high yields and environmentally friendly procedures. rsc.org

Chromane Derivatives: Chromanes are a class of heterocyclic compounds that form the core of various natural products and pharmaceuticals. chemrxiv.org The synthesis of chromane derivatives can be achieved through the reaction of a salicylaldehyde (B1680747) derivative with an alkene. chemrxiv.org While direct examples using this compound are not prevalent in the provided search results, analogous syntheses with other substituted salicylaldehydes suggest its potential in this area. chemrxiv.orgchemrxiv.org The aldehyde group would first be reduced to the corresponding benzylic alcohol, which can then undergo a triflimide-catalyzed annulation with an alkene to form the chromane ring system. chemrxiv.org

Pyrimidines: Pyrimidines are fundamental components of nucleic acids and are found in numerous synthetic bioactive compounds. nih.govarkat-usa.org this compound can be utilized in the synthesis of substituted pyrimidines. One common method involves the Biginelli reaction or similar multicomponent reactions, where an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative react to form a dihydropyrimidine, which can be subsequently oxidized to the pyrimidine (B1678525). The specific substitution pattern of this compound would be incorporated into the final pyrimidine structure, influencing its properties. While the search results provide methods for synthesizing dichloromethoxypyrimidines from different precursors, they highlight the importance of these substituted pyrimidines in fine chemical technologies. google.comgoogle.com

Intermediate in the Synthesis of Functionalized Macrocycles (e.g., Porphyrins)

The aldehyde functionality of this compound makes it a suitable precursor for the synthesis of meso-substituted porphyrins, a class of macrocyclic compounds with wide-ranging applications in areas such as catalysis, medicine, and materials science. nih.govresearchgate.net

The most common method for synthesizing meso-tetrasubstituted porphyrins from aldehydes is the Lindsey synthesis. chemijournal.com This two-step process involves the acid-catalyzed condensation of the aldehyde with pyrrole (B145914) to form a porphyrinogen (B1241876) intermediate. nih.gov This intermediate is then oxidized to the stable, aromatic porphyrin. nih.gov The use of this compound in this reaction would lead to the formation of a tetrakis(2,3-dichloro-5-methoxyphenyl)porphyrin.

The electron-withdrawing chloro groups and the electron-donating methoxy group on the phenyl rings can significantly influence the electronic properties of the resulting porphyrin, such as its redox potentials and UV-visible absorption spectrum. These modifications are crucial for tuning the porphyrin's properties for specific applications, such as in photodynamic therapy or as catalysts for oxidation reactions. nih.gov

PrecursorMacrocycleSynthetic MethodKey Features of the Resulting Macrocycle
This compound and PyrroleTetrakis(2,3-dichloro-5-methoxyphenyl)porphyrinLindsey SynthesisModified electronic properties due to substituents on the phenyl rings.

Precursor for Advanced Organic Ligands in Coordination Chemistry

The aldehyde group of this compound is a reactive handle for the synthesis of more complex organic molecules that can act as ligands in coordination chemistry. semanticscholar.org For instance, it can be condensed with primary amines to form Schiff base ligands. These ligands, featuring an imine (C=N) bond, can coordinate to a variety of metal ions through the nitrogen atom and potentially other donor atoms present in the molecule.

The presence of the chloro and methoxy substituents on the aromatic ring can influence the electronic properties and steric bulk of the resulting ligand. This, in turn, affects the stability, geometry, and reactivity of the metal complexes formed. For example, the electron-withdrawing nature of the chlorine atoms can modulate the electron density on the coordinating atoms, thereby influencing the ligand field strength and the catalytic activity of the resulting metal complex.

Catalytic and Reagent Applications in Organic Transformations

Beyond its role as a structural precursor, this compound and its derivatives can participate in and influence a variety of organic reactions.

Involvement in Oxidative Systems and Dehydrogenation Reactions (Analogous to DDQ)

While 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a well-known and powerful oxidizing agent used for dehydrogenation reactions, the structural similarity of this compound to a portion of the DDQ molecule is noteworthy. organic-chemistry.orgwikipedia.orgcore.ac.uk DDQ is a strong oxidant due to the presence of two electron-withdrawing cyano groups and two chlorine atoms on the quinone ring. wikipedia.org These substituents increase its electron affinity and facilitate the abstraction of a hydride ion from a substrate. core.ac.uk

Although this compound itself is not a direct analogue of DDQ in terms of its oxidative power, its chlorinated and methoxy-substituted phenyl ring is a structural component found in precursors to DDQ-like molecules. The electronic effects of the chloro and methoxy groups can influence the redox properties of related quinone systems. The development of catalytic systems where a quinone is regenerated in situ by a co-oxidant is an active area of research to make these reactions more economical and environmentally friendly. nih.gov

Contributions to Selective Chemical Transformations and Catalyst Design

The unique substitution pattern of this compound can be exploited to achieve selectivity in chemical transformations. The electronic and steric environment created by the chloro and methoxy groups can direct the outcome of reactions at the aldehyde functionality or other parts of the molecule.

In the context of catalyst design, incorporating this benzaldehyde (B42025) derivative into a ligand structure can lead to catalysts with improved performance. youtube.com For example, in metal-catalyzed reactions, the electronic nature of the ligand influences the electron density at the metal center, which in turn affects the catalyst's activity and selectivity. The steric bulk of the ligand can also play a crucial role in controlling the stereoselectivity of a reaction by influencing the geometry of the transition state. The strategic placement of the chloro and methoxy groups in a ligand derived from this compound can therefore be a tool for fine-tuning the properties of a catalyst for a specific application. youtube.com

Potential in the Development of Advanced Organic Materials

Precursors for Optoelectronic Materials and Charge Transfer Systems

No specific research has been found detailing the use of this compound as a precursor for optoelectronic materials or charge transfer systems.

Integration into Polymer and Supramolecular Architectures

There is no available scientific literature that describes the integration of this compound into polymer or supramolecular architectures.

Derivatives and Analogues of 2,3 Dichloro 5 Methoxybenzaldehyde

Structure-Reactivity Relationships in Substituted Benzaldehydes

The reactivity of a substituted benzaldehyde (B42025) is intricately linked to the electronic and steric nature of its substituents. In nucleophilic addition reactions, the key step involves the attack of a nucleophile on the electrophilic carbonyl carbon. ncert.nic.inquora.com The rate of this reaction is enhanced by factors that increase the electrophilicity of the carbonyl carbon and diminished by factors that decrease it or sterically hinder the approach of the nucleophile. ncert.nic.inquora.com

The substituents on the aromatic ring of 2,3-dichloro-5-methoxybenzaldehyde exert competing electronic effects that modulate the reactivity of the aldehyde group.

Electronic Properties:

Halogens (Chlorine): The two chlorine atoms at the 2- and 3-positions are electron-withdrawing groups (EWGs). They pull electron density from the aromatic ring through a strong negative inductive effect (-I). wikipedia.org This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. d-nb.info The electron-withdrawing nature of halogens generally increases the reaction rate in nucleophilic additions. d-nb.info

Methoxy (B1213986) Group: The methoxy group at the 5-position (meta to the aldehyde) has a dual electronic nature. It exhibits a negative inductive effect (-I) due to the high electronegativity of the oxygen atom but a strong positive mesomeric or resonance effect (+M) due to the lone pairs on the oxygen atom. wikipedia.org However, in the meta position, the resonance effect does not extend to the carbonyl group, so the electron-withdrawing inductive effect predominates, albeit weakly. wikipedia.org In cases where a methoxy group is para to the aldehyde, its electron-donating resonance effect can reduce the electrophilicity of the carbonyl carbon. d-nb.info

The combination of two strong -I chlorine atoms and a weaker -I methoxy group in this compound results in an electron-poor aromatic ring, which enhances the electrophilic character of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde.

Steric Properties:

The chlorine atom at the 2-position (ortho to the aldehyde) introduces significant steric hindrance. This bulkiness can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate. ncert.nic.in In ketones, the presence of two large substituents significantly hinders nucleophilic attack compared to aldehydes, which have only one. ncert.nic.in Similarly, an ortho substituent on a benzaldehyde ring creates more steric congestion than a meta or para substituent.

Table 1: Influence of Substituents on Benzaldehyde Reactivity

Substituent Position on Ring Inductive Effect (-I) Resonance Effect (+M/-M) Net Effect on Carbonyl Electrophilicity
Chlorine (Cl) 2, 3 Strong Electron-Withdrawing Weak Electron-Donating Increase
Methoxy (OCH₃) 5 Weak Electron-Withdrawing Strong Electron-Donating (not to carbonyl) Slight Increase

Rational design involves the strategic modification of a molecule to achieve a desired property, such as enhanced reactivity or specific binding capabilities. nih.govrsc.org For this compound, analogues can be designed to fine-tune its reactivity profile.

Enhancing Electrophilicity: To create analogues with higher reactivity towards nucleophiles, one could replace the methoxy group with a stronger electron-withdrawing group, such as a nitro (NO₂) or cyano (CN) group. wikipedia.org These groups would further increase the positive charge on the carbonyl carbon, accelerating nucleophilic addition. wikipedia.org

Modulating Steric Hindrance: The steric hindrance from the ortho-chloro group could be reduced by moving it to the meta or para position, although this would also alter the electronic effects. Designing analogues where the ortho position is unsubstituted would significantly increase accessibility to the aldehyde group.

Introducing New Functionality: Analogues can be designed for specific applications, such as in the synthesis of photoswitches or chiral ligands, by introducing appropriate functional groups. nih.govnih.gov For instance, incorporating a hydroxyl group could allow for further derivatization through etherification. orientjchem.org The principles of rational design guide the selection of substituents to achieve a balance of electronic and steric properties tailored for a specific synthetic goal or biological target. rsc.orgacs.org

Synthesis and Characterization of Novel Derivatives

The aldehyde group and the activated aromatic ring of this compound are key sites for synthetic modification.

A variety of synthetic transformations can be applied to generate novel derivatives.

Aldehyde Group Modifications:

Reduction: The aldehyde can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net

Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid.

Condensation Reactions: The aldehyde can react with amines to form imines (Schiff bases) or with hydrazines to form hydrazones. researchgate.netacs.org These reactions are fundamental in the synthesis of many heterocyclic compounds.

Alkynylation: Reaction with organometallic reagents like lithium phenylacetylenide can add an alkyne group to the carbonyl carbon, forming a propargyl alcohol derivative. researchcommons.org

Wittig Reaction: The Wittig reaction can convert the aldehyde into an alkene, allowing for carbon chain extension.

Aromatic Ring Modifications: While the existing substituents make the ring electron-poor and somewhat sterically hindered, further modifications are possible.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chloro and formyl groups could potentially activate the ring for SNAr reactions, allowing for the displacement of a chlorine atom by a suitable nucleophile, although this can be challenging.

Cross-Coupling Reactions: If one of the chlorine atoms were replaced by bromine or iodine, powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed methods for the direct C-H halogenation of benzaldehydes have been developed, which could be a route to such precursors. rsc.org

Table 2: Potential Synthetic Modifications of this compound

Reaction Type Reagent(s) Site of Modification Resulting Functional Group
Reduction NaBH₄ Aldehyde Primary Alcohol
Condensation R-NH₂ Aldehyde Imine (Schiff Base)
Alkynylation Phenylacetylene, BuLi Aldehyde Propargyl Alcohol
Knoevenagel Condensation Active Methylene Compound Aldehyde α,β-Unsaturated System
Ether Cleavage BBr₃ Methoxy Group Phenol

The characterization of these new derivatives relies on standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), to confirm their structures. orientjchem.orgresearchgate.netresearchgate.net

The aldehyde functionality is a powerful tool for constructing heterocyclic rings. Annulation, the formation of a new ring onto an existing one, can be achieved through condensation reactions with binucleophilic reagents.

For example, this compound can serve as the starting point for synthesizing various fused or appended heterocycles:

Thiazolidinones: A Knoevenagel condensation between the benzaldehyde and thiazolidine-2,4-dione can yield a 5-benzylidenethiazolidine-2,4-dione derivative, a scaffold found in various biologically active molecules. researchgate.net

Quinoxalines: While typically formed from a 1,2-diamine and a 1,2-dicarbonyl compound, related structures can be accessed. For instance, derivatives of 2,3-dichloroquinoxaline (B139996) can be synthesized and subsequently reacted with nucleophiles. researchgate.net

Benzothiazepines: Reaction sequences involving the aldehyde could lead to the formation of 1,5-benzothiazepine (B1259763) derivatives, which are known for their pharmacological properties. researchgate.net

These annulation strategies significantly expand the chemical space accessible from this compound, leading to novel polycyclic systems with potential applications in materials science and medicinal chemistry.

Computational Design and Prediction of New Analogues with Tunable Properties

Computational chemistry provides powerful tools for designing new molecules and predicting their properties before undertaking lengthy synthetic work. Methods like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling are particularly valuable. acs.orgnih.gov

DFT Studies: DFT calculations can be used to optimize the geometry of this compound and its proposed analogues. canterbury.ac.uk These calculations provide insights into electronic structure, bond lengths, and angles. Furthermore, DFT can model reaction mechanisms, for example, by identifying transition states and calculating activation energies for reactions at the aldehyde group, thus predicting the most favorable reaction pathways. canterbury.ac.uk

QSPR Modeling: QSPR establishes a mathematical relationship between the chemical structure of a series of compounds and a specific property (e.g., reactivity, boiling point, or a biological activity). nih.gov By calculating various electronic and steric descriptors for a set of designed analogues of this compound, a QSPR model could predict their properties, allowing for the rapid virtual screening of many potential structures. acs.orgnih.gov This approach has been successfully used to predict the ¹⁷O NMR chemical shifts in substituted benzaldehydes. acs.orgnih.gov

By using these computational approaches, researchers can rationally design new analogues with finely tuned electronic and steric properties, prioritizing the synthesis of compounds most likely to exhibit the desired characteristics.

Table 3: Application of Computational Methods in Analogue Design

Computational Method Application Predicted Properties Reference
Density Functional Theory (DFT) Reaction mechanism analysis, geometric optimization Transition state energies, reaction favorability, molecular geometry canterbury.ac.uk
Quantitative Structure-Property Relationship (QSPR) Virtual screening of analogues Reactivity, spectral properties (e.g., NMR shifts) acs.org, nih.gov
Molecular Dynamics (MD) Simulation of enzyme-ligand binding Binding affinity, conformational changes mdpi.com

Biosynthetic Pathways and Theoretical Environmental Transformations

Investigating Natural Occurrence and Biosynthetic Mechanisms in Microorganisms

Direct evidence for the natural occurrence and biosynthesis of 2,3-Dichloro-5-methoxybenzaldehyde in microorganisms has not been documented in scientific literature. However, the biosynthesis of structurally related chlorinated aromatic aldehydes has been observed in certain species of fungi, offering a model for a hypothetical pathway.

The white-rot fungus, Bjerkandera adusta, is known to produce a variety of halogenated aromatic metabolites. Research into this organism has elucidated the biosynthetic pathway for compounds such as 3,5-dichloro-4-methoxybenzaldehyde. This pathway provides a scientifically grounded basis for proposing a potential biosynthetic route to this compound.

The proposed pathway would likely originate from primary metabolic precursors, such as amino acids. In B. adusta, the biosynthesis of chlorinated methoxybenzaldehydes is thought to involve the modification of aromatic amino acids like tyrosine or phenylalanine. A series of enzymatic reactions, including hydroxylation, methylation, and, crucially, chlorination, would lead to the final product. The chlorination steps are catalyzed by halogenating enzymes, which incorporate chlorine atoms onto the benzene (B151609) ring at specific positions.

Based on the established pathways for similar molecules, a plausible biosynthetic route for this compound could be hypothesized as follows:

Table 1: Hypothetical Biosynthetic Pathway for this compound

StepPrecursorIntermediate/ProductEnzyme Class (Hypothetical)
1Aromatic Amino Acid (e.g., Phenylalanine)Benzaldehyde (B42025)Phenylalanine ammonia-lyase
2Benzaldehyde3-Hydroxy-5-methoxybenzaldehydeHydroxylase, Methyltransferase
33-Hydroxy-5-methoxybenzaldehyde2-Chloro-3-hydroxy-5-methoxybenzaldehydeHalogenase (Chloroperoxidase)
42-Chloro-3-hydroxy-5-methoxybenzaldehydeThis compoundHalogenase (Chloroperoxidase)

It is important to reiterate that this pathway is theoretical and awaits experimental verification. The specific enzymes and the precise sequence of chlorination and other modifications would need to be determined through dedicated research.

Theoretical Considerations of Environmental Transformation Pathways

The environmental fate of a chemical compound is governed by its susceptibility to various transformation processes. For this compound, these pathways are not empirically known but can be predicted based on its chemical structure and the behavior of related compounds.

The degradation of this compound in the environment is likely to proceed through several mechanisms, which can be predicted computationally. The presence of chlorine atoms, a methoxy (B1213986) group, and an aldehyde functional group on the benzene ring will influence its reactivity.

Photodegradation: The aromatic ring suggests that photodegradation could be a significant pathway. Direct photolysis may occur through the absorption of UV radiation, leading to the cleavage of the C-Cl bonds or transformation of the aldehyde group. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, would also contribute to its degradation.

Biotransformation: Microorganisms in soil and water could potentially degrade this compound. The initial steps might involve the oxidation of the aldehyde group to a carboxylic acid, followed by demethylation of the methoxy group. Dechlorination, either oxidative or reductive, would be a critical step in the breakdown of the molecule, reducing its toxicity and persistence.

Abiotic Degradation: Hydrolysis of the C-Cl bonds is expected to be a slow process for aryl chlorides under typical environmental conditions.

The environmental mobility and persistence of this compound can be modeled based on its physicochemical properties, which can be estimated from its structure. Key parameters influencing its fate include water solubility, vapor pressure, and its partition coefficients between different environmental compartments (e.g., octanol-water partition coefficient, Kow).

A study on the related compound, 2,3-Dichlorobenzaldehyde, provides some insight into the potential environmental behavior of our target molecule nih.gov. Halogenated benzaldehydes are known to have varying degrees of volatility and water solubility, which are critical for predicting their distribution in the environment nih.gov.

Table 2: Predicted Environmental Fate Parameters for Dichlorinated Benzaldehydes

ParameterPredicted Value/BehaviorImplication for Environmental Fate
Water SolubilityLow to ModerateLimited mobility in aqueous systems, potential for partitioning to sediment and biota.
Vapor PressureLowUnlikely to be a significant atmospheric pollutant.
Octanol-Water Partition Coefficient (Kow)HighTendency to bioaccumulate in fatty tissues of organisms.
Soil Adsorption Coefficient (Koc)Moderate to HighLikely to be relatively immobile in soil, with a preference for adsorption to organic matter.

Based on these theoretical considerations, this compound is expected to be a relatively persistent compound in the environment. Its low water solubility and high Kow suggest that it would tend to partition from water into sediment and biota. Its degradation is likely to be slow, primarily driven by microbial and photochemical processes.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,3-Dichloro-5-methoxybenzaldehyde in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves before use and employ proper removal techniques to avoid contamination .
  • Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation risks. Avoid electrostatic buildup by grounding equipment .
  • Spill Management : Sweep or vacuum spills into sealed containers for disposal. Avoid environmental release .
  • Storage : Store in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity. Compare retention times against certified standards.
  • Spectroscopy :
  • IR Spectroscopy : Look for characteristic aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). Compare to reference spectra of similar compounds (e.g., 5-chloro-2-hydroxybenzaldehyde) .
  • NMR : Confirm substitution patterns via 1H^1H-NMR (e.g., methoxy singlet at ~3.8 ppm, aldehyde proton ~10 ppm) and 13C^{13}C-NMR (aldehyde carbon ~190 ppm) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React 1,2,3-trichloro-5-methoxybenzene with formyl chloride in the presence of AlCl₃ to introduce the aldehyde group.
  • Oxidation of Benzyl Alcohols : Use MnO₂ or PCC to oxidize 2,3-dichloro-5-methoxybenzyl alcohol to the aldehyde.
  • Chlorination : Introduce chlorine atoms via electrophilic substitution using Cl₂/FeCl₃ on a pre-formed methoxybenzaldehyde scaffold .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Steric Hindrance : The 2,3-dichloro substituents hinder attack at adjacent positions, directing nucleophiles to the para-methoxy group.
  • Electronic Effects : The electron-withdrawing Cl groups deactivate the ring, while the methoxy group (electron-donating) activates specific positions. Use DFT calculations to map charge distribution and predict regioselectivity .
  • Experimental Validation : Perform NAS with ammonia or amines under controlled conditions (e.g., DMF, 80°C) and analyze products via LC-MS .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR, and HRMS) to confirm structural assignments.
  • Crystallography : For crystalline derivatives, obtain X-ray structures to resolve ambiguities (e.g., distinguishing tautomers or rotamers) .
  • Computational Modeling : Compare experimental IR/NMR data with simulated spectra from Gaussian or ORCA software .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies :
  • pH Dependence : Test degradation kinetics in buffered solutions (pH 2–12) using UV-Vis spectroscopy to monitor aldehyde oxidation.
  • Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures. Store samples at -20°C for long-term stability .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidation .

Key Research Challenges

  • Synthetic Yield Optimization : Balancing chlorination and methoxy group stability during synthesis .
  • Ecotoxicity Data Gaps : Limited information on environmental persistence; recommend OECD 301 biodegradability testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.